molecular formula C11H9BrN2O3 B6343924 7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester CAS No. 1029773-20-3

7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester

Cat. No.: B6343924
CAS No.: 1029773-20-3
M. Wt: 297.10 g/mol
InChI Key: WMTDOCGGQWQTLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester can be achieved through various synthetic routes. One common method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to form the 1,5-naphthyridine skeleton . Another method includes the condensation reaction of anthranilic acid derivatives at elevated temperatures, leading to the formation of the desired naphthyridine structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include naphthyridine oxides, hydroxy derivatives, and various substituted naphthyridines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, inhibiting their function and exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the bromine atom, which can significantly influence its reactivity and biological activity.

Properties

IUPAC Name

ethyl 7-bromo-4-oxo-1H-1,5-naphthyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-2-17-11(16)8-4-9(15)10-7(14-8)3-6(12)5-13-10/h3-5H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTDOCGGQWQTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(N1)C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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